N-Nornuciferine

描述

N-去甲核仁碱是一种存在于莲(Nelumbo nucifera)叶中的阿朴啡生物碱。 该化合物以其多种生物活性而闻名,包括抗高脂血症、抗肥胖、抗炎和抗高尿酸血症作用 .

准备方法

合成路线和反应条件

N-去甲核仁碱可以通过各种提取方法从莲的干燥叶片中提取出来,例如酸乙醇提取、超声波辅助提取、微波辅助提取和酶辅助提取 。然后通过重结晶纯化粗制N-去甲核仁碱。

工业生产方法

N-去甲核仁碱的工业生产通常涉及从莲叶中进行大规模提取,然后进行纯化过程以获得纯形式的化合物。上面提到的提取方法可以放大到工业规模。

化学反应分析

反应类型

N-去甲核仁碱会经历各种化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾之类的氧化剂,硼氢化钠之类的还原剂,以及用于取代反应的各种催化剂。这些反应的条件根据所需产物和正在进行的具体反应而异。

形成的主要产物

从这些反应形成的主要产物取决于所用的具体反应条件和试剂。例如,N-去甲核仁碱的氧化可以导致形成各种氧化衍生物,而还原可以产生化合物的还原形式。

科学研究应用

N-去甲核仁碱具有广泛的科学研究应用,包括:

化学: 用作研究生物碱及其化学性质的参考化合物。

生物学: 研究其对各种生物过程的影响,包括脂质代谢和炎症。

医药: 研究其在治疗高脂血症、肥胖和炎症等疾病方面的潜在治疗效果。

工业: 用于开发草药和膳食补充剂.

作用机制

N-去甲核仁碱通过各种分子靶点和途径发挥其作用。 已知它可以抑制细胞色素P450 2D6的活性,细胞色素P450 2D6是一种参与许多药物代谢的酶 。这种抑制会导致体内某些药物的浓度升高,从而可能增强其治疗效果。 此外,N-去甲核仁碱已被证明通过与各种信号通路相互作用来调节脂质代谢并减少炎症 .

相似化合物的比较

N-去甲核仁碱类似于莲中发现的其他生物碱,例如核仁碱和O-去甲核仁碱 。它在特定的生物活性及其抑制细胞色素P450 2D6的能力方面是独特的。其他类似的化合物包括:

核仁碱: 莲叶中另一种主要生物碱,以其抗肥胖和抗炎作用而闻名。

O-去甲核仁碱: 一种具有与N-去甲核仁碱类似的生物活性但具有不同分子靶点和通路的生物碱.

N-去甲核仁碱因其对细胞色素P450 2D6的特异性抑制作用及其独特的生物活性组合而脱颖而出。

生物活性

N-Nornuciferine (N-NF) is an alkaloid derived from the lotus plant (Nelumbo nucifera), recognized for its diverse biological activities, particularly in cancer therapy and metabolic disorders. This article delves into the biological activity of N-NF, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

N-NF is one of the major alkaloids found in lotus leaves, alongside nuciferine. It has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Recent research has focused on its potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC) and other malignancies.

Anticancer Activity

- Inhibition of Cell Viability : N-NF has shown significant inhibitory effects on the viability of A549 lung cancer cells. In vitro studies indicated an IC50 value of 8.641 μM, demonstrating its potency in inducing apoptosis in these cells .

- Apoptosis Induction : The mechanism through which N-NF promotes apoptosis involves the regulation of microRNA (miR-361-3p) and activation of the TRAF2/JNK signaling pathway. Studies revealed that N-NF downregulates miR-361-3p, which in turn enhances TRAF2 expression and activates JNK pathways, leading to increased apoptotic processes .

- Cell Cycle Arrest : Research indicates that N-NF can cause cell cycle arrest in cancer cells, further contributing to its anti-proliferative effects .

Pharmacokinetics

N-NF exhibits favorable pharmacokinetic properties that enhance its therapeutic potential:

- Absorption and Bioavailability : After oral administration (50 mg/kg), N-NF reaches a maximum plasma concentration of 0.57 μg/mL within approximately 1.65 hours, with a bioavailability of 79.91% .

- Distribution : It has a wide volume of distribution (15.17 L/kg), indicating extensive tissue penetration, including the brain .

Study on A549 Cells

A detailed study focused on the effects of N-NF on A549 cells demonstrated:

- Experimental Design : A549 cells were treated with varying concentrations of N-NF, and cell viability was assessed using CCK-8 assays.

- Findings : The results showed that higher concentrations (8 μM and above) significantly inhibited cell viability and induced apoptosis compared to control groups .

Comparative Analysis with Other Alkaloids

Comparative studies have highlighted the efficacy of N-NF against other alkaloids found in Nelumbo nucifera. For instance:

| Compound | IC50 (μM) | Mechanism | Target Cells |

|---|---|---|---|

| This compound | 8.641 | TRAF2/JNK pathway | A549 (lung cancer) |

| Neferine | 16+ | ROS formation | HeLa (cervical cancer) |

| Nuciferine | Varies | Anti-inflammatory effects | Various |

This table illustrates that while Neferine also exhibits anticancer properties, it requires higher concentrations for similar effects as N-NF.

属性

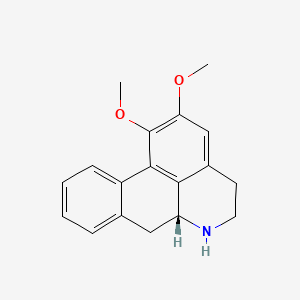

IUPAC Name |

(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKAHDMMPBQDAC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4846-19-9 | |

| Record name | (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Nornuciferine and where is it found?

A1: this compound is an aporphine alkaloid primarily found in the leaves of the lotus plant (Nelumbo nucifera Gaertn.). [, , ] It is considered one of the major bioactive compounds in lotus leaves, alongside nuciferine. []

Q2: What are the known biological activities of this compound?

A2: this compound has been shown to exhibit various biological activities, including:

- Anti-food allergic activity: It inhibits β-hexosaminidase release in RBL-2H3 cells, a common model for studying food allergies. []

- Anti-inflammatory activity: While the exact mechanisms are still being investigated, this compound is believed to contribute to the anti-inflammatory effects attributed to lotus leaf extracts. []

- Anti-cancer activity: Research suggests this compound may induce apoptosis (programmed cell death) in human breast cancer MCF-7 cells. []

Q3: How does this compound exert its anti-cancer effects?

A3: this compound has been shown to induce apoptosis in human breast cancer MCF-7 cells potentially through the following mechanisms:

- Cell cycle arrest: It causes cell cycle arrest in the G0/G1 phase, preventing cell growth and proliferation. []

- Activation of caspases: It activates caspase-3 and caspase-9, key enzymes involved in the execution of apoptosis. []

Q4: What is the role of this compound in the biosynthesis of other alkaloids in lotus?

A4: While the complete biosynthetic pathway of this compound in lotus is still being elucidated, research suggests that the methylation of the isoquinoline nucleus to yield a methylated-BIA structure may occur at the N position before the O position, involving the enzyme N-methylcoclaurine 3'-hydroxylase (CYP80G2). [, ] This implies this compound may serve as a precursor in the biosynthesis of other aporphine alkaloids in lotus.

Q5: Are there any known safety concerns regarding this compound?

A5: While this compound possesses various beneficial properties, it's important to consider potential safety concerns:

- hERG channel blockage: this compound has been identified as a hERG channel blocker, which could potentially lead to cardiac arrhythmias. [] This warrants further investigation, particularly regarding the concentrations found in dietary supplements.

- Drug interactions: It's crucial to consider potential interactions with other medications, as this compound might affect drug-metabolizing enzymes or transporters. [, ]

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Various analytical methods have been employed for this compound analysis, including:

- High-performance liquid chromatography (HPLC): Often coupled with photodiode array detection (PDA) and/or mass spectrometry (MS) for identification and quantification. [, , , ]

- Ultra-high performance liquid chromatography (UHPLC): Offers higher sensitivity and resolution compared to HPLC. []

- Desorption electrospray ionization mass spectrometry imaging (DESI-MSI): Allows for direct visualization and analysis of this compound distribution in plant tissues. []

Q7: What are the challenges associated with extracting and purifying this compound?

A7: Extracting and purifying this compound from lotus leaves presents challenges due to the complexity of the plant matrix and the presence of other similar alkaloids. Several techniques are being explored to improve the efficiency and selectivity of extraction and purification:

- Solid-phase extraction (SPE): A common pre-treatment step to remove impurities and concentrate the alkaloids before analysis. []

- Emulsion liquid membrane (ELM): A separation technique that utilizes a liquid membrane to selectively extract and concentrate this compound. []

- Macroporous adsorption resin: A type of resin specifically designed for the adsorption and separation of alkaloids. []

- Deep eutectic solvents (DESs): Emerging as environmentally friendly alternatives to traditional organic solvents for the extraction of natural products, including alkaloids like this compound. []

- Ultrahigh pressure-assisted extraction (UPE): A green extraction technique that utilizes high pressure to enhance extraction efficiency and reduce solvent consumption. []

- Ionic liquid-modified high-speed countercurrent chromatography (IL-HSCCC): A technique that combines the advantages of high-speed countercurrent chromatography with the unique properties of ionic liquids, leading to improved separation efficiency and shorter separation times. []

Q8: What are the future directions for research on this compound?

A8: Future research on this compound should focus on:

- Elucidating the complete biosynthetic pathway: This will provide insights into the regulation of this compound production in lotus plants and potentially enable the development of biotechnological approaches for its large-scale production. []

- Conducting comprehensive in vivo studies: These studies should assess its efficacy and safety in animal models of various diseases, including insomnia, inflammatory disorders, and cancer. [, ]

- Investigating the pharmacokinetic properties: A deeper understanding of its absorption, distribution, metabolism, and excretion is crucial for determining appropriate dosages and formulations for potential therapeutic applications. [, ]

- Developing targeted drug delivery systems: This could help to enhance its efficacy and reduce potential side effects by delivering the compound specifically to the site of action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。